![molecular formula C9H15NO2 B2465004 N-allyltetrahydro-2H-pyran-4-carboxamide CAS No. 1343318-15-9](/img/structure/B2465004.png)
N-allyltetrahydro-2H-pyran-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis of 2H-Pyrans
The 2H-pyran ring, a structural motif present in many natural products, is a key intermediate in the construction of many of these structures . N-allyltetrahydro-2H-pyran-4-carboxamide, as a 2H-pyran derivative, can be used as a key intermediate in the synthesis of various complex molecules .
Development of New Pharmaceuticals
The 4H-pyran core can be found in many natural products or pharmaceutical compounds, commonly as part of 4H-chromene skeletons . Their interesting pharmacological profile varies from antitumor, antiallergic, antimicrobial to antibacterial agent . By similarity with 1,4-dihydropyridines, 4H-pyrans have been also applied as calcium channel blockers .
Cosmetic and Agrochemical Industry
The use of this family of organic compounds has been extended to the cosmetic and agrochemical industry . The 4H-pyran derivatives can be used in the formulation of various cosmetic products and agrochemicals .
DNA Binding Studies
4H-pyran derivatives behave preferably as minor groove binders over major groove or intercalators . Therefore, this is one of the scarce examples where pyrans have resulted to be interesting DNA binders with high binding constants .
Development of New Materials
Researchers have used theoretical calculations assessing electron orbital symmetry to synthesize new molecules designed to be both transparent and colorless while absorbing near-infrared light . N-allyltetrahydro-2H-pyran-4-carboxamide, as a pyran derivative, could potentially be used in the development of such materials .
Environmental Sustainability
The development of new simple, efficient, and economical procedures affording 4H-pyrans is still required . With the growing concern about sustainability, the use of water as a solvent or co-solvent has become one of the main challenges in green chemistry . N-allyltetrahydro-2H-pyran-4-carboxamide could potentially be synthesized in water, contributing to the development of more sustainable chemical processes .
properties
IUPAC Name |
N-prop-2-enyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-2-5-10-9(11)8-3-6-12-7-4-8/h2,8H,1,3-7H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVBIXWOFPYXIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1CCOCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.